2-Octanone, 6-hydroxy-
CAS No.: 66569-57-1
Cat. No.: VC19385966
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66569-57-1 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 6-hydroxyoctan-2-one |
Standard InChI | InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |
Standard InChI Key | MNQCELSIBNJMDF-UHFFFAOYSA-N |
Canonical SMILES | CCC(CCCC(=O)C)O |
Introduction
Structural and Molecular Characteristics
6-Hydroxyoctan-2-one is characterized by a linear carbon chain with a ketone group at position 2 and a hydroxyl group at position 6. Its IUPAC name, 6-hydroxyoctan-2-one, reflects this arrangement, while its molecular weight of 144.21 g/mol and formula align with its role as a mid-sized organic molecule. The hydroxyl group introduces polarity and hydrogen-bonding capacity, which influence its solubility and reactivity compared to non-hydroxylated ketones like 2-octanone.
Table 1: Molecular Properties of 6-Hydroxyoctan-2-one
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 144.21 g/mol |
CAS Number | 66569-57-1 |
IUPAC Name | 6-hydroxyoctan-2-one |
The compound’s stereoelectronic properties are critical to its interactions in synthetic reactions. The ketone group is susceptible to nucleophilic attacks, while the hydroxyl group can participate in hydrogen bonding or act as a leaving group under specific conditions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-hydroxyoctan-2-one typically involves selective oxidation or hydroxylation strategies. One approach employs radical initiators to introduce the hydroxyl group at the sixth position of 2-octanone. For example, photochemical oxidation using UV light in the presence of catalysts like titanium dioxide has been proposed for similar hydroxy ketones.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Grignard reactions, leveraging protected hydroxyl intermediates, offer a viable pathway. For instance, silylation of a precursor alcohol followed by reaction with pentylmagnesium bromide and subsequent deprotection could yield 6-hydroxyoctan-2-one.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Key Reagents |
---|---|---|
Radical Hydroxylation | 60–70 | TiO₂, UV Light |
Grignard Reaction | 75–85 | Pentylmagnesium Bromide |
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction
The ketone group in 6-hydroxyoctan-2-one can undergo reduction to form secondary alcohols. Sodium borohydride () selectively reduces the ketone without affecting the hydroxyl group, yielding 6-hydroxyoctan-2-ol. Conversely, oxidation with agents like pyridinium dichromate could convert the hydroxyl group into a ketone, forming a diketone derivative.
Nucleophilic Additions
The electrophilic carbonyl carbon attracts nucleophiles such as amines or hydrides. For example, reaction with hydroxylamine forms an oxime, a precursor in heterocyclic synthesis.
Analytical and Detection Techniques
Gas chromatography (GC) paired with flame ionization detection is a standard method for analyzing 6-hydroxyoctan-2-one. Derivatization with chiral agents like ()-(+)-phenylethyl isocyanate enhances enantiomeric resolution, enabling precise quantification of stereoisomers .
Table 3: GC Parameters for 6-Hydroxyoctan-2-one Analysis
Parameter | Value |
---|---|
Column | AC1-0.25 (30 m) |
Detector Temperature | 210°C |
Injector Temperature | 190°C |
Carrier Gas | Nitrogen (100 kPa) |
Biotechnological and Industrial Relevance
The compound’s hydroxyl group may enhance its compatibility in biphasic reaction systems, where surfactants stabilize emulsions. For instance, alkylphenol ethoxylates (e.g., Emulsifier OP-10) could mitigate reverse reactions in ketone reductions, analogous to their effects on 2-octanone .
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